molecular formula C15H24O B8567477 Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- CAS No. 71820-52-5

Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-

Cat. No.: B8567477
CAS No.: 71820-52-5
M. Wt: 220.35 g/mol
InChI Key: LGFHUTHIGBHMDA-VXGBXAGGSA-N
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Description

Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and distinctive three-dimensional shape. The molecular formula for this compound is C15H24O, and it is known for its applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Pd-catalyzed asymmetric decarboxylation. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-
  • Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-
  • Spiro[4.5]decan-2-one

Uniqueness

Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

71820-52-5

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

(7R,9R)-7,9-dimethyl-3-propan-2-ylidenespiro[4.5]decan-8-one

InChI

InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)7-11(3)14(16)12(4)8-15/h11-12H,5-9H2,1-4H3/t11-,12-/m1/s1

InChI Key

LGFHUTHIGBHMDA-VXGBXAGGSA-N

Isomeric SMILES

C[C@@H]1CC2(CCC(=C(C)C)C2)C[C@H](C1=O)C

Canonical SMILES

CC1CC2(CCC(=C(C)C)C2)CC(C1=O)C

Origin of Product

United States

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